IDO1 Inhibitory Potency of the (3R,6R) Stereoisomer Remains Unreported in Public-Domain Data
The compound is listed as an IDO1 antagonist in the Therapeutic Target Database, yet no primary journal article or patent discloses an IC50, Ki, or EC50 value for this specific (3R,6R) stereoisomer. The closest publicly available analog, a racemic mixture (CAS 2408961-94-2), likewise lacks a published IDO1 IC50 [1]. By class-level inference, potent IDO1 inhibitors in the isoindolone series typically achieve IC50 values in the sub-micromolar to low nanomolar range, but this cannot be specifically attributed to the target compound.
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | No quantitative data publicly available |
| Comparator Or Baseline | Racemic mixture (CAS 2408961-94-2): no quantitative data available |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without a measured IC50 or Ki for the defined stereoisomer, scientific groups cannot perform quantitative target-product profiling to justify procurement of the chiral-pure compound over the racemate.
- [1] Therapeutic Target Database (TTD). Drug ID: D02XQE. Accessed April 2026. View Source
